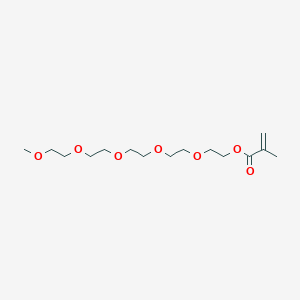

m-PEG5-2-methylacrylate

Description

Properties

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWOCHHKHGDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG5-2-methylacrylate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-2-methylacrylate is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that plays a crucial role in modern drug development and bioconjugation.[1][2] This heterobifunctional linker consists of a monodisperse chain of five ethylene (B1197577) glycol units, providing a precise spacer length, capped with a methoxy (B1213986) group at one end and a reactive 2-methylacrylate group at the other.[3] The hydrophilic nature of the PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the methacrylate (B99206) group allows for covalent modification of biomolecules and the synthesis of advanced polymer architectures.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its utility in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a short, discrete PEG chain that offers excellent water solubility and biocompatibility.[6] The terminal 2-methylacrylate group is a key functional moiety that participates in various chemical reactions, most notably Michael additions with amine nucleophiles.[3]

Chemical Structure:

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,5,8,11,14-pentaoxahexadecan-16-yl 2-methylprop-2-enoate | [7] |

| Synonyms | m-PEG5-methacrylate, methoxy-PEG5-methacrylate | [3] |

| CAS Number | 48074-75-5 | [3] |

| Molecular Formula | C15H28O7 | [3] |

| Molecular Weight | 320.38 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid or solid | [8] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether. | [6][9] |

| Storage Conditions | -20°C for long-term storage. | [3][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of monomethoxy-pentaethylene glycol (m-PEG5-OH) with methacrylic anhydride (B1165640) or methacryloyl chloride. A general protocol is outlined below.

Materials:

-

Monomethoxy-pentaethylene glycol (m-PEG5-OH)

-

Methacrylic anhydride

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., chloroform/methanol mixture)[9]

Procedure:

-

Dissolve m-PEG5-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add methacrylic anhydride to the cooled solution.

-

Add a catalytic amount of DMAP.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain pure this compound.[9]

Polymerization of this compound

This compound can be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers with controlled molecular weights and narrow polydispersity.[10][11]

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) (ligand)

-

Anisole or another suitable solvent

-

Inhibitor remover column (for monomer purification)

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

In a Schlenk flask, add CuBr and the chosen solvent.

-

Add the purified monomer and the ligand (PMDETA or bpy) to the flask.

-

Degas the mixture by several freeze-pump-thaw cycles.

-

Under an inert atmosphere, add the initiator (EBiB).

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).

-

Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR and gel permeation chromatography (GPC).

-

To terminate the polymerization, expose the reaction mixture to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry under vacuum.

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

An appropriate solvent (e.g., 1,4-dioxane (B91453) or DMF)

-

Inhibitor remover column

Procedure:

-

Purify the this compound monomer to remove the inhibitor.

-

In a reaction vessel, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent.

-

Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 70°C).

-

Allow the polymerization to proceed for the desired time.

-

Terminate the reaction by cooling the vessel in an ice bath and exposing it to air.

-

Precipitate the polymer in a suitable non-solvent and dry under vacuum.

Bioconjugation to Proteins

The 2-methylacrylate group of this compound can react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on proteins via a Michael addition reaction.[3]

Materials:

-

Protein to be conjugated

-

This compound

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving the linker

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dissolve the protein in the conjugation buffer at a suitable concentration.

-

Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically.

-

Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified period (e.g., 2-24 hours).

-

Monitor the conjugation reaction using techniques such as SDS-PAGE or mass spectrometry.

-

Quench the reaction if necessary by adding a small molecule with a primary amine (e.g., Tris buffer).

-

Purify the protein-PEG conjugate from unreacted linker and byproducts using size-exclusion chromatography or dialysis.

-

Characterize the final conjugate to determine the degree of labeling and confirm its purity.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG linkers are frequently employed to improve solubility and optimize the ternary complex formation.[][15] this compound can be used as a building block in the synthesis of these linkers.

The KRAS protein is a key component of the MAPK signaling pathway, and mutations such as G12C are common drivers of cancer.[1][2][16] PROTACs have been developed to target and degrade oncogenic KRAS G12C, thereby inhibiting downstream signaling and tumor growth.[1][7]

Caption: PROTAC-mediated degradation of oncogenic KRAS G12C.

The development of a novel PROTAC involves a multi-step process from initial design and synthesis to cellular evaluation.

Caption: Experimental workflow for PROTAC synthesis and evaluation.[7]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[17] The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers, including those derived from this compound, can be incorporated to improve the hydrophilicity of the ADC, which can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][5]

In HER2-positive breast cancer, an ADC can be designed to target the HER2 receptor on the surface of cancer cells.

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Stability and Handling

The stability of this compound is an important consideration for its use in experimental settings. The methacrylate ester is susceptible to hydrolysis, particularly under basic conditions.[12][18]

| Condition | Stability | Reference(s) |

| pH | More stable at acidic to neutral pH. Hydrolysis rate increases with increasing pH. | [12][18] |

| Temperature | Should be stored at -20°C for long-term stability. | [3][8] |

| Light | Should be protected from light to prevent unwanted polymerization. |

Handling Recommendations:

-

Store at -20°C in a tightly sealed container under an inert atmosphere.

-

For use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

-

Use anhydrous solvents for reactions involving the methacrylate group to avoid hydrolysis.

-

Solutions should be prepared fresh and used promptly.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and biomaterials science. Its well-defined structure, hydrophilicity, and reactive methacrylate group provide a powerful tool for the synthesis of advanced bioconjugates and polymers. The applications of this linker in the development of PROTACs and ADCs highlight its potential to contribute to the creation of more effective and targeted therapies for a range of diseases. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its successful implementation in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 5. Synthesis of reversible and irreversible cross-linked (M)PEG-(meth)acrylate based functional copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 15. Preparation and characterization of neutral poly(ethylene glycol) methacrylate-based monolith for normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to m-PEG5-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

m-PEG5-2-methylacrylate is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role as a linker in the development of advanced drug delivery systems. Its unique structure, combining a hydrophilic PEG chain and a reactive methacrylate (B99206) group, offers significant advantages in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and applications in cutting-edge therapeutic modalities.

Core Chemical Properties and Specifications

This compound is characterized by a discrete PEG chain length of five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the molecules it is conjugated with. The terminal methacrylate group allows for covalent attachment to other molecules through various polymerization and conjugation techniques.

| Property | Value | Reference |

| Chemical Formula | C15H28O7 | [1][2][3] |

| Molecular Weight | 320.38 g/mol | [1][3][4] |

| CAS Number | 48074-75-5 | [1][2] |

| IUPAC Name | 2,5,8,11,14-pentaoxahexadecan-16-yl methacrylate | [1] |

| Purity | Typically >95% or >98% | [1][2] |

| Appearance | Varies (often a colorless to pale yellow liquid or oil) | [1] |

| Solubility | Soluble in water and many organic solvents. | [5] |

| Storage Conditions | Short term: 0 - 4 °C; Long term: -20 °C | [1][2] |

Synthesis and Polymerization Protocols

Representative Synthesis of m-PEG-methacrylates

A common method for the synthesis of PEG-methacrylates is the reaction of a PEG molecule with methacrylic anhydride (B1165640) in the presence of a base catalyst.[4]

Materials:

-

Methoxy-PEG5-alcohol (m-PEG5-OH)

-

Methacrylic anhydride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Alumina (B75360) (for purification)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve m-PEG5-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight molar excess of methacrylic anhydride and TEA to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

The filtrate can be passed through a short column of basic alumina to remove excess methacrylic acid and anhydride.

-

The solvent is then removed under reduced pressure.

-

The resulting crude product is dissolved in a minimal amount of DCM and precipitated by adding it dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

The precipitated product is collected by filtration or decantation and dried under vacuum to yield the purified this compound.

General Protocol for Free-Radical Polymerization

The methacrylate group of this compound allows it to undergo free-radical polymerization to form polymers with PEG side chains.

Materials:

-

This compound

-

A suitable solvent (e.g., dioxane, THF, or water, depending on the desired polymer properties)[2]

-

A free-radical initiator, such as azobisisobutyronitrile (AIBN) or a persulfate initiator for aqueous systems.[2]

Procedure:

-

Dissolve the this compound monomer and the initiator in the chosen solvent in a reaction vessel.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C for AIBN).[2]

-

Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to overnight.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Applications in Drug Development

The primary application of this compound is as a hydrophilic and flexible linker in the construction of complex bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[7][8] The linker plays a critical role in the stability and efficacy of the ADC. A PEG-based linker like this compound can be incorporated to improve the ADC's solubility, reduce aggregation, and prolong its circulation time in the bloodstream.[9]

Caption: General workflow of an Antibody-Drug Conjugate (ADC).

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. The length and composition of the linker, often incorporating PEG units, influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[11] this compound can be used as a building block to construct these flexible and hydrophilic linkers.

Caption: General mechanism of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

This compound is a valuable and versatile chemical tool for researchers and professionals in drug development. Its well-defined structure and dual functionality make it an ideal component for creating sophisticated drug delivery systems. The hydrophilic PEG chain improves the pharmacokinetic profile of bioconjugates, while the reactive methacrylate group provides a handle for conjugation and polymerization. As the fields of ADCs and PROTACs continue to advance, the demand for high-purity, well-characterized linkers like this compound is expected to grow, driving further innovation in targeted therapeutics.

References

- 1. nichd.nih.gov [nichd.nih.gov]

- 2. Synthesis of reversible and irreversible cross-linked (M)PEG-(meth)acrylate based functional copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. This compound, 48074-75-5 | BroadPharm [broadpharm.com]

- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Antibody Drug Conjugates | BroadPharm [broadpharm.com]

- 9. purepeg.com [purepeg.com]

- 10. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG5-2-methylacrylate (CAS Number 48074-75-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-2-methylacrylate, a versatile polyethylene (B3416737) glycol (PEG) linker used in advanced drug delivery and therapeutic development. This document details its chemical and physical properties, outlines its primary applications, and provides exemplary experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Properties

This compound, with the CAS number 48074-75-5, is a monofunctional PEG derivative featuring a terminal methyl ether group and a methacrylate (B99206) functional group. The PEG chain, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] The methacrylate group serves as a reactive handle for covalent modification, primarily through Michael addition reactions with nucleophiles such as amines.[1]

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various supplier specifications.

| Property | Value |

| CAS Number | 48074-75-5 |

| Molecular Formula | C15H28O7 |

| Molecular Weight | 320.38 g/mol [2] |

| Appearance | Solid powder |

| Purity | >95% (typically ≥98%)[1][2] |

| Solubility | Soluble in DMSO[2] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C[2] |

Note: Batch-specific variations may occur. Always refer to the Certificate of Analysis provided by the supplier.

Structural Information

The chemical structure of this compound is characterized by a linear polyether chain with a terminal methyl group and a methacrylate ester.

Caption: Chemical structure of this compound.

Applications in Drug Development

This compound is a valuable building block in the development of complex therapeutics, primarily serving as a flexible linker to connect different molecular entities.

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[3] A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[3] The PEG5 chain in this compound provides an appropriate length and flexibility to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the POI.[4] The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[5]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The PEG linker can help to improve the solubility of the ADC and may reduce aggregation. The methacrylate group can be reacted with a suitable functional group on the antibody or the payload to form a stable covalent bond.

Experimental Protocols

The following sections provide representative protocols for the use of this compound in the synthesis of PROTACs. These protocols are based on established chemical principles and may require optimization for specific applications.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. A generalized workflow is illustrated below.

Caption: Generalized workflow for PROTAC synthesis.

Detailed Protocol: Michael Addition of an Amine to this compound

This protocol describes the conjugation of a molecule containing a primary or secondary amine to this compound via a Michael addition reaction.

Materials:

-

Molecule with an amine functional group (Ligand-NH2)

-

This compound (CAS 48074-75-5)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base catalyst)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.

-

Addition of Base: Add TEA or DIPEA (1.1 - 1.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Addition of Linker: Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product using an appropriate method, such as reversed-phase HPLC or silica (B1680970) gel column chromatography, to obtain the desired ligand-linker conjugate.

-

Characterization: Confirm the structure and purity of the product by NMR spectroscopy and mass spectrometry.

Signaling Pathways and Mechanism of Action

PROTACs utilizing linkers such as this compound function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general mechanism of action of a PROTAC.

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data in PROTAC Development

The efficacy of a PROTAC is assessed using various quantitative measures. While specific data for a PROTAC using this compound is not publicly available, Table 2 presents typical parameters and hypothetical data for a generic PROTAC to illustrate the nature of the quantitative analysis involved.

| Parameter | Description | Hypothetical Value |

| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the PROTAC to the target protein. | 50 nM |

| Binding Affinity (Kd) to E3 Ligase | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 100 nM |

| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 25 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% |

| Cellular Permeability (Papp) | A measure of the ability of the PROTAC to cross the cell membrane. | 1.5 x 10^-6 cm/s |

Conclusion

This compound is a valuable and versatile linker for the development of advanced therapeutics such as PROTACs and ADCs. Its defined length, hydrophilicity, and reactive methacrylate group provide a robust platform for conjugating different molecular entities. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to utilize this important chemical tool in their work. Further optimization of reaction conditions and linker design will be crucial for the successful development of novel and effective therapies.

References

m-PEG5-2-methylacrylate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of m-PEG5-2-methylacrylate, a valuable heterobifunctional linker used in bioconjugation and drug delivery systems.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative that contains a terminal methoxy (B1213986) group and a methacrylate (B99206) group. The PEG chain, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, while the methacrylate group allows for covalent conjugation to other molecules, typically through Michael addition or polymerization reactions. These characteristics make it a versatile tool in the development of antibody-drug conjugates (ADCs), PROTACs, and nanoparticle-based drug delivery systems.[1]

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₈O₇ | [2][3][4] |

| Molecular Weight | 320.38 g/mol | [3][4][5] |

| Exact Mass | 320.1835 u | [4] |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | [6] |

| CAS Number | 48074-75-5 | [2] |

Experimental Protocols

While this compound is commercially available, understanding its synthesis and characterization is crucial for quality control and the development of novel applications. The following sections detail representative experimental protocols.

Synthesis of this compound

This protocol describes a general method for the synthesis of monofunctional PEG-methacrylates, adapted from procedures for similar compounds.[4]

Objective: To synthesize this compound by reacting m-PEG5-OH with methacrylic anhydride (B1165640).

Materials:

-

m-PEG5-OH (penta(ethylene glycol) monomethyl ether)

-

Methacrylic anhydride

-

Triethylamine (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Activated molecular sieves (3Å)

-

Alumina (B75360) (neutral, Brockmann I)

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet is charged with m-PEG5-OH (1 equivalent) and anhydrous dichloromethane (DCM). The mixture is stirred until the m-PEG5-OH is fully dissolved.

-

Addition of Base: Triethylamine (TEA, 2.5 equivalents) is added to the reaction mixture via a syringe. The solution is stirred under an inert atmosphere.

-

Addition of Methacrylic Anhydride: Methacrylic anhydride (1.5 equivalents) dissolved in anhydrous DCM is added dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the triethylammonium (B8662869) salt byproduct.

-

The filtrate is then passed through a short column of neutral alumina to remove residual acid and salt.

-

The solvent (DCM) is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is dissolved in a minimal amount of DCM and precipitated by adding it to a large volume of cold diethyl ether with vigorous stirring.

-

The precipitated product is collected by filtration and washed with cold diethyl ether.

-

-

Drying: The purified this compound is dried under vacuum to a constant weight.

Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure and purity of the synthesized this compound.[6]

Objective: To verify the chemical structure of this compound.

Materials and Equipment:

-

Synthesized this compound

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: A small amount (5-10 mg) of the dried product is dissolved in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on the NMR spectrometer.

-

Spectral Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). The expected signals for this compound are:

-

Vinyl protons: Two singlets around δ 6.1 and 5.5 ppm.

-

Ester-adjacent methylene (B1212753) protons: A triplet around δ 4.3 ppm.

-

PEG backbone protons: A multiplet around δ 3.6 ppm.

-

Methoxy protons: A singlet around δ 3.4 ppm.

-

Methyl protons on the acrylate: A singlet around δ 1.9 ppm.

-

The integration of these peaks should correspond to the number of protons in each chemical environment, confirming the successful synthesis of the target molecule.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Application in Bioconjugation

This diagram shows a simplified logical flow of how this compound can be used to link a small molecule drug to a protein, for example, in the creation of an antibody-drug conjugate.

Caption: Logical workflow for protein-drug conjugation using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of reversible and irreversible cross-linked (M)PEG-(meth)acrylate based functional copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of m-PEG5-2-methylacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG5-2-methylacrylate in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide combines qualitative solubility information with data for structurally related oligo(ethylene glycol) methacrylates. Furthermore, a detailed experimental protocol for determining polymer solubility is provided, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound is a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal methacrylate (B99206) group. The molecule consists of a short chain of five ethylene (B1197577) glycol repeating units. This structure imparts a unique solubility profile, influenced by both the hydrophilic PEG chain and the more hydrophobic methacrylate group. Understanding its solubility is critical for a wide range of applications, including in the synthesis of polymers for drug delivery systems, hydrogels, and surface modification of materials.

Solubility Data

Precise, quantitative solubility data for this compound is not widely reported in scientific literature. However, based on information from technical data sheets and studies on similar oligo(ethylene glycol) methyl ether methacrylate (OEGMA) compounds, a qualitative and estimated solubility profile can be compiled. Generally, PEG and its derivatives are soluble in a range of polar organic solvents.[1][2] The solubility is influenced by the length of the PEG chain, the nature of the end groups, and the temperature.

The following table summarizes the available qualitative solubility data for this compound and related PEG-methacrylates. It is important to note that "soluble" is a qualitative term and does not imply infinite solubility. Researchers should determine the quantitative solubility for their specific application and conditions.

| Organic Solvent | Chemical Class | Solubility of this compound & Related PEG-Methacrylates | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Explicitly mentioned for this compound. |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Generally Soluble | PEG derivatives are typically soluble in chloroform.[1][3] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Generally Soluble | PEG derivatives are typically soluble in dichloromethane.[2] |

| Tetrahydrofuran (THF) | Ether | Generally Soluble | PEG-methacrylates are reported to be soluble in THF.[3] |

| Dimethylformamide (DMF) | Amide | Generally Soluble | PEG derivatives show good solubility in DMF.[1][2] |

| Methanol | Alcohol | Generally Soluble | PEG-methacrylates are reported to be soluble in methanol.[3] |

| Ethanol | Alcohol | Generally Soluble | PEG-methacrylates are reported to be soluble in ethanol.[3] |

| Toluene (B28343) | Aromatic Hydrocarbon | Less Soluble | Solubility of PEG derivatives in toluene is generally lower but can be increased with temperature.[1] |

| Isopropanol | Alcohol | Less Soluble / Precipitates | Used as a precipitating solvent for some PEG-methacrylates.[3] |

| Hexane | Aliphatic Hydrocarbon | Insoluble / Precipitates | Used as a precipitating solvent for PEG-methacrylates.[3] |

| Diethyl Ether | Ether | Insoluble / Precipitates | PEG derivatives are generally not soluble in ether.[1][3] |

Experimental Protocol for Determining Solubility

This section outlines a general, robust methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for polymer solubility determination and can be adapted for specific research needs.[4]

Materials and Equipment

-

This compound

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (B75204) or other suitable sealed containers

-

Vortex mixer or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., water bath, incubator, or laboratory bench at a recorded temperature)

-

Filtration system (e.g., syringe filters with appropriate membrane material compatible with the solvent)

-

Equipment for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

Optional: Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a tared glass vial. The "excess" amount will depend on the expected solubility and should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant, recorded temperature. This allows the solution to reach equilibrium. It is crucial to ensure that undissolved solid remains, confirming that the solution is saturated.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter that is chemically compatible with the solvent.

-

-

Determination of Solute Concentration:

-

Gravimetric Method (Primary Method):

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

-

Accurately determine the mass of the solution transferred.

-

Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator, a stream of nitrogen, or a vacuum oven at a temperature that will not degrade the solute).

-

Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

Calculate the solubility as the mass of the dissolved solute per volume (e.g., g/L) or mass of the solvent (e.g., g/100g solvent).

-

-

Instrumental Analysis (Alternative Method):

-

If a suitable analytical method is available (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or chromatography), prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered, saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted solution and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).

-

Always specify the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average value with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, its general solubility profile can be inferred from its chemical structure and the behavior of similar PEG-based methacrylates. It is expected to be soluble in a range of polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable framework for their determination. This information is crucial for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and materials science fields.

References

Stability of m-PEG5-2-methylacrylate Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of m-PEG5-2-methylacrylate under various pH conditions. The stability of this molecule is of paramount importance in its application in drug delivery systems, biomaterials, and other biomedical fields where it may be exposed to physiological or formulated pH environments. The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its methacrylate (B99206) ester linkage. This guide outlines the kinetics and mechanisms of this hydrolysis under acidic, neutral, and basic conditions, supported by data from analogous compounds and established chemical principles.

Executive Summary

The stability of this compound is highly dependent on the pH of the aqueous environment. The methacrylate ester bond is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. Generally, the rate of hydrolysis is significantly faster under basic (alkaline) conditions compared to acidic or neutral conditions.[1] At neutral pH, the hydrolysis is slow, but the rate increases with increasing pH. For instance, the hydrolysis half-life of a similar small molecule, methyl methacrylate, has been shown to decrease dramatically from years at pH 7 to mere hours at pH 11. This indicates that formulations containing this compound should be carefully buffered to ensure stability, especially for long-term storage and during application.

pH-Dependent Hydrolysis Kinetics

The general trend is a marked increase in the hydrolysis rate as the pH moves from neutral to basic. Acid-catalyzed hydrolysis also occurs, but typically at a slower rate than base-catalyzed hydrolysis for methacrylate esters.[1]

Below is a summary of the hydrolysis half-life for methyl methacrylate at various pH values, which serves as a relevant proxy for the stability of the methacrylate ester in this compound.

| pH | Half-life (t½) | Relative Stability |

| 7 | ~4 years | High |

| 8 | ~140 days | Moderate |

| 9 | ~14 days | Low |

| 11 | ~3.4 hours | Very Low |

| (Data derived from studies on methyl methacrylate)[2] |

Mechanisms of Hydrolysis

The hydrolysis of the methacrylate ester in this compound proceeds through different mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the hydrolysis of the methacrylate ester typically follows the AAC2 mechanism (acid-catalyzed, bimolecular, acyl-oxygen cleavage). This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

In basic solutions, the hydrolysis of the methacrylate ester proceeds via the BAC2 mechanism (base-catalyzed, bimolecular, acyl-oxygen cleavage). This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to yield the carboxylate and the alcohol.[1] This mechanism is generally faster than the acid-catalyzed route for methacrylate esters.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under various pH conditions, a systematic experimental approach is required. The following is a detailed methodology for a typical stability study.

Materials and Reagents:

-

This compound (high purity)

-

Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4)

-

Borate buffer solutions (pH 8.0, 9.0)

-

Sodium hydroxide solutions (for pH 10.0 and above)

-

Hydrochloric acid solutions (for pH below 5.0)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Internal standard for HPLC analysis (e.g., a stable, structurally similar compound)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Incubator or water bath with temperature control

-

Vortex mixer

-

Autosampler vials

Experimental Workflow:

Detailed Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration.

-

Prepare a series of buffer solutions covering the desired pH range. Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment.

-

-

Incubation:

-

In separate vials for each pH and time point, add a small aliquot of the this compound stock solution to the pre-warmed buffer solution.

-

Incubate the vials at a constant, physiologically relevant temperature (e.g., 37°C).

-

-

Sampling and Analysis:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and longer for stable conditions), remove a vial for each pH.

-

Immediately quench the hydrolysis reaction. This can be achieved by adding a quenching solution that shifts the pH to a more stable range (e.g., acidic) or by diluting the sample in the HPLC mobile phase.

-

Analyze the samples using a validated HPLC method. The mobile phase composition and detection wavelength should be optimized for the separation and quantification of this compound.

-

The concentration of the remaining this compound is determined by comparing its peak area to that of a calibration curve.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

The slope of the linear regression will give the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.

-

Conclusion and Recommendations

The stability of this compound is critically dependent on pH. The methacrylate ester is prone to hydrolysis, particularly under basic conditions. For applications requiring long-term stability in aqueous environments, it is recommended to maintain the pH in the neutral to slightly acidic range (pH 6-7.4). For applications where controlled degradation is desired, formulation at a slightly alkaline pH can be utilized to tune the release of conjugated molecules. Researchers and drug development professionals must consider the pH of the intended environment and formulation to ensure the efficacy and stability of products containing this compound. It is strongly advised to conduct stability studies under conditions that mimic the final application to accurately predict the in-use stability of the molecule.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Poly(m-PEG5-2-methylacrylate)

Introduction

Poly(ethylene glycol) (PEG) derivatives are of significant interest in the fields of biomaterials and drug delivery due to their biocompatibility, hydrophilicity, and "stealth" properties, which can reduce protein adsorption and prolong circulation times of therapeutic agents. m-PEG5-2-methylacrylate is a monomer that combines a short methoxy-terminated PEG chain (five ethylene (B1197577) glycol repeat units) with a polymerizable methacrylate (B99206) group. Polymers derived from this monomer, herein referred to as poly(this compound), are expected to exhibit thermal properties influenced by both the polymethacrylate (B1205211) backbone and the PEG side chains. Understanding the thermal stability and degradation profile of this polymer is crucial for determining its processing parameters, storage conditions, and suitability for various applications, particularly those involving heat, such as sterilization or melt processing.

This technical guide summarizes the expected thermal behavior of poly(this compound) based on data from analogous polymers. It provides a detailed overview of the experimental protocols for thermal analysis and visual representations of the experimental workflow and potential degradation pathways.

Thermal Stability Analysis

The thermal stability of polymers is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow to or from a sample as a function of temperature, which allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The following table summarizes the thermal properties of polymers closely related to poly(this compound), specifically those derived from oligo(ethylene glycol) methyl ether methacrylate (OEGMA) with a molecular weight of approximately 300 g/mol . The molecular weight of this compound is 320.38 g/mol .

| Thermal Property | Value | Polymer System | Reference |

| Decomposition Temperature (T10%) | ~226 °C | Homopolymer of OEGMA (Mn = 300 g/mol ) | [1] |

| Glass Transition Temperature (Tg) | Not explicitly stated for homopolymer, but copolymers with OEGMA (Mn = 300 g/mol ) have Tg values that can be influenced by the comonomer. | Copolymers of OEGMA (Mn = 300 g/mol ) and DEGMA | [1] |

Note: T10% represents the temperature at which 10% weight loss is observed.

The thermal stability of these polymers is generally characterized by decomposition that begins above 200 °C. The degradation of the polymethacrylate backbone is a dominant factor in the overall thermal stability.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal properties of poly(PEG-methacrylate)s.

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer (e.g., Pyris 1 TGA, Perkin Elmer).[2]

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).[2]

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2]

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).

Instrumentation: A differential scanning calorimeter (e.g., modulated DSC).[1]

Methodology:

-

A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A common program is heating from a low temperature (e.g., -50 °C) to a temperature above the expected transitions (e.g., 150 °C) at a constant rate (e.g., 10 °C/min).

-

The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

-

The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualizations

Caption: Experimental workflow for thermal analysis.

Caption: Potential thermal degradation pathways.

Degradation Mechanisms

The thermal degradation of poly(this compound) is expected to proceed through mechanisms characteristic of both polymethacrylates and poly(ethylene glycol).

-

Polymethacrylate Backbone Degradation: The degradation of the polymethacrylate backbone is the primary contributor to the overall thermal instability. This can occur via several pathways, including:

-

Depolymerization: Unzipping of the polymer chain to yield the monomer, this compound. This is a common degradation pathway for polymethacrylates.

-

Random Chain Scission: Cleavage of the polymer backbone at random points, leading to the formation of smaller polymer fragments.

-

Side Group Elimination: Though less common for this specific structure, elimination of the side chain could occur.

-

-

PEG Side Chain Degradation: The poly(ethylene glycol) side chains are generally more thermally stable than the polymethacrylate backbone. However, at higher temperatures, degradation can occur through the cleavage of the ether linkages.

The initial weight loss observed in TGA is likely dominated by the degradation of the polymethacrylate backbone.

Conclusion

While direct experimental data for poly(this compound) is limited, analysis of closely related poly(oligo(ethylene glycol) methyl ether methacrylate) polymers provides valuable insights into its expected thermal behavior. The polymer is anticipated to be thermally stable up to approximately 200 °C, with degradation primarily initiated in the polymethacrylate backbone. The glass transition temperature will be a key parameter influencing its mechanical properties at different temperatures. The provided experimental protocols offer a robust framework for the detailed characterization of the thermal stability and degradation of this and similar PEG-based polymers, which is essential for their successful application in research and drug development.

References

- 1. Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for m-PEG5-2-methylacrylate (NMR, FT-IR)

A comprehensive technical guide on the spectroscopic characterization of m-PEG5-2-methylacrylate, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic data, detailed experimental protocols, and a structural representation.

Spectroscopic Data for this compound

This compound (C₁₅H₂₈O₇, Molar Mass: 320.38 g/mol ) is a hydrophilic linker molecule commonly utilized in bioconjugation and polymer synthesis.[1][2] Spectroscopic analysis is crucial for confirming its chemical structure and purity. Below is a summary of expected spectroscopic data based on the analysis of similar PEG-acrylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented in the tables below. These are representative values based on data for structurally related poly(ethylene glycol) methyl ether methacrylates.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 6.1 | s | =CH₂ (vinyl proton) |

| ~ 5.6 | s | =CH₂ (vinyl proton) |

| ~ 4.3 | t | -C(=O)O-CH₂- |

| ~ 3.7 | t | -CH₂-O-CH₂-C(=O)- |

| ~ 3.6 | m | -O-CH₂-CH₂-O- (PEG backbone) |

| ~ 3.5 | t | CH₃-O-CH₂- |

| ~ 3.3 | s | CH₃-O- |

| ~ 1.9 | s | -C(=CH₂)-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 167 | -C=O (ester carbonyl) |

| ~ 136 | -C(CH₃)=CH₂ |

| ~ 125 | -C(CH₃)=CH₂ |

| ~ 72 | CH₃-O-CH₂- |

| ~ 71 | -O-CH₂-CH₂-O- (internal PEG units) |

| ~ 69 | -CH₂-O-CH₂-C(=O)- |

| ~ 64 | -C(=O)O-CH₂- |

| ~ 59 | CH₃-O- |

| ~ 18 | -C(CH₃)=CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~ 2870 | C-H | Stretching (alkane) |

| ~ 1720 | C=O | Stretching (acrylate ester)[3] |

| ~ 1638 | C=C | Stretching (alkene)[3] |

| ~ 1450 | C-H | Bending (alkane) |

| ~ 1100 | C-O-C | Stretching (ether) |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), deuterium (B1214612) oxide (D₂O), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the sample's solubility.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A greater number of scans (typically >1024) is required due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the deuterated solvent signal.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Spectroscopic Characterization

Caption: Workflow for spectroscopic characterization.

References

A Technical Guide to Commercial m-PEG5-2-methylacrylate for Researchers and Drug Development Professionals

An in-depth analysis of commercial suppliers, key technical data, and experimental applications of m-PEG5-2-methylacrylate, a versatile PEG linker for bioconjugation and drug delivery.

Introduction to this compound

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker that is gaining significant attention in the fields of drug delivery, bioconjugation, and materials science. Its structure comprises a methoxy-terminated PEG chain with five ethylene (B1197577) glycol units, functionalized with a terminal 2-methylacrylate group. This unique combination of a hydrophilic PEG spacer and a reactive acrylate (B77674) moiety allows for the covalent attachment of the PEG linker to various biomolecules and surfaces.

The PEGylation of therapeutic molecules and nanoparticles offers several advantages, including increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability.[][2][3] The 2-methylacrylate group provides a versatile handle for conjugation reactions, particularly through Michael addition with amine- and thiol-containing molecules. This technical guide provides a comprehensive overview of the commercial landscape for this compound, its technical specifications, and relevant experimental protocols for its application in research and drug development.

Commercial Supplier Analysis

Several chemical suppliers offer this compound for research and development purposes. A comparative analysis of the key specifications from prominent suppliers is presented in Table 1. Researchers should note that purity, price, and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Price (USD) per Gram |

| BroadPharm | BP-23855 | >98% | 320.38 | 48074-75-5 | Varies |

| MedchemExpress | HY-141406 | >98% | 320.38 | 48074-75-5 | Varies |

| MedKoo Biosciences | 572626 | >95% | 320.38 | 48074-75-5 | $1,100.00[4] |

Table 1. Comparison of Commercial Suppliers for this compound. Data compiled from supplier websites. Prices are indicative and subject to change.

Experimental Protocols

The 2-methylacrylate group of this compound is primarily utilized for conjugation to amine-containing molecules such as peptides, proteins, and small molecule drugs via a Michael addition reaction. Below are generalized protocols for key experimental procedures.

General Protocol for Conjugation of this compound to an Amine-Containing Molecule

This protocol outlines the fundamental steps for the Michael addition of this compound to a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein, or small molecule)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching reagent (e.g., a small molecule with a primary amine like Tris or glycine)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

-

Dissolution of Reactants:

-

Dissolve the amine-containing molecule in an appropriate amine-free buffer to the desired concentration.

-

Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

-

-

Conjugation Reaction:

-

Slowly add the dissolved this compound to the solution of the amine-containing molecule with gentle stirring. A typical molar excess of the PEG reagent is 5- to 20-fold over the amine.

-

Allow the reaction to proceed at room temperature for 2-24 hours, or at 4°C for a longer duration to minimize potential degradation of sensitive molecules. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Quenching the Reaction:

-

Add a quenching reagent in molar excess to react with any unreacted this compound.

-

-

Purification of the Conjugate:

-

Purify the PEGylated product from unreacted starting materials and byproducts using an appropriate chromatography technique. For proteins and larger molecules, SEC is often suitable. For smaller molecules and peptides, RP-HPLC can be employed.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.

-

Nanoparticle Functionalization with this compound

This protocol describes the surface modification of nanoparticles bearing primary amine groups with this compound.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.5-8.5)

-

Organic solvent (e.g., DMF or DMSO)

-

Centrifugation and washing buffers

-

Characterization instruments (e.g., Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Transmission Electron Microscopy (TEM))

Procedure:

-

Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.

-

PEGylation Reaction:

-

Dissolve this compound in a small volume of organic solvent.

-

Add the PEG solution to the nanoparticle suspension while vortexing or sonicating to ensure uniform mixing.

-

Incubate the reaction mixture for 4-24 hours at room temperature with continuous mixing.

-

-

Purification:

-

Separate the PEGylated nanoparticles from unreacted PEG and byproducts by repeated centrifugation and resuspension in fresh buffer.

-

-

Characterization:

-

Confirm successful PEGylation by measuring the change in particle size (DLS), surface charge (zeta potential), and morphology (TEM).

-

Visualizing Experimental Workflows and Pathways

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound can be visualized as a logical workflow.

Caption: Workflow for selecting a commercial supplier of this compound.

Cellular Uptake Pathway of PEGylated Nanoparticles

PEGylation plays a crucial role in the cellular uptake of nanoparticles. The hydrophilic PEG chains can reduce opsonization (the process of marking particles for phagocytosis) and alter the internalization pathway.[5] PEGylated nanoparticles can be internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][6][7]

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to leverage the benefits of PEGylation. Its well-defined structure and reactive acrylate group facilitate the straightforward conjugation to a wide range of molecules and materials. By carefully selecting a commercial supplier based on the provided data and employing the outlined experimental protocols, researchers can effectively incorporate this versatile PEG linker into their drug delivery systems and bioconjugation strategies. Further investigation into the specific biological interactions of conjugates derived from this compound will continue to expand its utility in the development of novel therapeutics.

References

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of m-PEG5-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-PEG5-2-methylacrylate, a valuable tool in bioconjugation and drug delivery system development. The following sections detail its properties, safe handling procedures, experimental protocols, and relevant scientific context.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal methyl methacrylate (B99206) group. This structure allows for the covalent attachment of the hydrophilic PEG chain to biomolecules, enhancing their solubility and in vivo stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C15H28O7 | [1][2][3] |

| Molecular Weight | 320.38 g/mol | [2][3] |

| CAS Number | 48074-75-5 | [1][2] |

| Appearance | Solid powder | [2] |

| Purity | >95% to 98% | [1][2] |

| Solubility | Soluble in DMSO | [2] |

| IUPAC Name | 2,5,8,11,14-pentaoxahexadecan-16-yl methacrylate | [2] |

Safety and Handling

While specific hazard data for this compound is limited, a safety data sheet for a range of mPEG-Methacrylate derivatives indicates that they are not classified as hazardous substances or mixtures. However, standard laboratory precautions should always be observed. The methacrylate group in similar small molecules, like methyl methacrylate, is associated with potential skin and eye irritation, and may cause allergic skin reactions.[4]

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are recommended.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A laboratory coat should be worn.

2.2. Handling and Storage

-

Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area.

-

Storage of Solid: Store in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] The product can be stored for up to 24 months if the vial is kept tightly sealed.[3]

-

Storage of Solutions: Stock solutions should be prepared fresh for use.[3] If necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[3] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

2.3. First Aid Measures

-

After Inhalation: Move to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water.

-

After Ingestion: Rinse mouth with water.

2.4. Disposal

Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The primary application of this compound in a biological context is the modification of proteins and peptides through the reaction of its methacrylate group with primary amines (e.g., the side chain of lysine (B10760008) residues) via a Michael addition reaction.[1]

3.1. General Protocol for Protein Conjugation via Michael Addition

This protocol provides a general procedure for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein of interest

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

-

Quenching Reagent (optional): e.g., Tris or glycine (B1666218) solution

-

DMSO (for preparing this compound stock solution)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the conjugation buffer to a known concentration.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-50 mg/mL).

-

Reaction: Add a molar excess of the this compound stock solution to the protein solution. The exact molar ratio will need to be optimized but can range from 5 to 50-fold excess of the PEG reagent to the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction time should be optimized based on the reactivity of the protein.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

-

Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Visualizations

Caption: Experimental workflow for protein conjugation with this compound.

Caption: Michael addition reaction of this compound with a primary amine on a protein.

References

The Strategic Imperative of m-PEG5-2-methylacrylate in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract